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Introduction
5-iodo-1,4-dimethyl-1H-1,2,3-triazole is a key heterocyclic compound that serves as a

versatile building block in synthetic organic chemistry. Its significance lies in the strategic

placement of an iodine atom on the triazole ring, rendering it an excellent substrate for a variety

of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.

[1][2] This functionality allows for the late-stage functionalization and elaboration of the triazole

core, a scaffold recognized as a crucial pharmacophore in medicinal chemistry due to its role

as a bioisostere for amide or ester bonds.[1][2]

This guide provides a comprehensive analysis of the spectroscopic data for 5-iodo-1,4-
dimethyl-1H-1,2,3-triazole, grounded in established synthetic protocols and characterization

principles. As a self-validating reference, this document details the causal relationships

between the compound's molecular structure and its spectral signatures, offering field-proven

insights for unambiguous identification, purity assessment, and quality control in a research

and development setting.
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Molecular Structure and Synthesis
A precise understanding of the molecule's architecture is fundamental to interpreting its

spectroscopic output.

Molecular Formula: C₄H₆IN₃[3] Molecular Weight: 223.02 g/mol [3]

Caption: Molecular structure of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole.

Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is efficiently achieved through a one-

pot, three-component reaction. This method leverages the in-situ generation of a copper(I)

catalyst and an electrophilic iodine source to mediate the cycloaddition of an azide with a

terminal alkyne.[4][5]

Experimental Workflow:

Catalyst and Iodinating Agent Preparation: A copper(I) source (e.g., CuI) and an iodinating

agent (e.g., N-Iodosuccinimide, NBS) are combined in a suitable solvent such as THF or

acetonitrile.[2][5] The CuI-NBS system has been shown to effectively provide both the

necessary Cu(I) catalyst and the electrophilic iodine (I⁺).[5]

Reactant Addition: To this mixture, the terminal alkyne (propyne) is added, followed by the

organic azide (methyl azide, which can be generated in situ from sodium azide and a

methylating agent for safety).

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by

Thin Layer Chromatography (TLC) until the starting materials are completely consumed.[6]

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated

NH₄Cl or Na₂S₂O₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl

acetate or DCM).[6] The combined organic layers are dried over Na₂SO₄, filtered, and

concentrated under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel to yield the pure 5-iodo-1,4-dimethyl-1H-1,2,3-triazole.[6]
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The underlying mechanism involves the formation of a copper(I) triazolide intermediate, which

is subsequently iodinated by the electrophilic iodine species present in the reaction mixture.[4]
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Caption: General workflow for the synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole.

Spectroscopic Data Analysis
The following sections provide a detailed interpretation of the key spectroscopic data used to

characterize the title compound. The predicted chemical shifts and fragmentation patterns are

based on data from structurally similar 1,4- and 1,4,5-substituted 1,2,3-triazoles.[7][8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides the most direct confirmation of the methyl group environments. The

spectrum is expected to be simple, showing two distinct singlets, as there are no adjacent

protons for spin-spin coupling.
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Assignment

Predicted

Chemical Shift

(δ) ppm

Multiplicity Integration Rationale

N1-CH₃ 3.9 – 4.2 Singlet 3H

The methyl

group attached

to the N1 atom of

the triazole ring

is deshielded by

the

electronegative

nitrogen atom,

resulting in a

downfield

chemical shift.

C4-CH₃ 2.3 – 2.6 Singlet 3H

The methyl

group at the C4

position is in a

more typical

vinylic methyl

environment and

appears further

upfield compared

to the N-methyl

group.

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is crucial for confirming the carbon backbone, particularly the

substitution pattern of the triazole ring. The presence of iodine at C5 has a pronounced "heavy

atom effect," causing a significant upfield shift for the C5 signal compared to its non-iodinated

analog.
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Assignment
Predicted Chemical Shift (δ)

ppm
Rationale

C4 148 – 153

The C4 carbon, substituted

with a methyl group, is a

quaternary carbon within the

aromatic triazole ring, leading

to a significant downfield shift.

For similar 1,4-disubstituted

triazoles, this signal appears in

the 140-149 ppm range.[8]

C5 75 – 85

The direct attachment of the

heavy iodine atom causes

strong shielding, shifting the

C5 signal significantly upfield.

This is a hallmark of C-I bonds

in heterocyclic systems.[9]

N1-CH₃ 35 – 40

This aliphatic carbon is

attached to a nitrogen atom,

placing it in a typical range for

N-methyl groups.

C4-CH₃ 10 – 15

This aliphatic carbon is

attached to a ring carbon and

resonates in the expected

upfield region.

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Caption: Key expected ²J and ³J HMBC correlations for the methyl protons.

Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum

is characterized by vibrations of the triazole ring and the attached methyl groups.
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**Wavenumber (cm⁻¹) ** Vibration Type Description

2900 – 3150 C-H Stretch
Aliphatic C-H stretching from

the two methyl groups.

1450 – 1600 C=N, N=N Stretch

Aromatic ring stretching

vibrations characteristic of the

1,2,3-triazole core.

1350 – 1470 C-H Bend

Asymmetric and symmetric

bending of the methyl C-H

bonds.

1000 – 1250 C-N Stretch

Stretching vibrations from the

C-N bonds within the ring and

the N-CH₃ bond.

< 600 C-I Stretch

The carbon-iodine bond

vibration is weak and occurs at

a very low frequency, often

outside the standard scanning

range of many FTIR

instruments.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's

stability and fragmentation pathways under ionization.
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m/z Value Assignment Rationale

223 [M]⁺

Molecular ion peak

corresponding to the exact

mass of C₄H₆IN₃.

224 [M+H]⁺

Protonated molecular ion,

commonly observed under soft

ionization techniques like

Electrospray Ionization (ESI).

[9]

195 [M-N₂]⁺

A characteristic fragmentation

pathway for triazoles is the

loss of a neutral nitrogen

molecule (N₂), leading to the

formation of a stable nitrilium

ion.[10]

127 [I]⁺
Fragment corresponding to the

iodine cation.

96 [M-I]⁺
Fragment resulting from the

loss of the iodine atom.

Conclusion
The spectroscopic profile of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole is distinct and well-defined.

The ¹H NMR spectrum is characterized by two clean singlets for the N-methyl and C-methyl

groups. The ¹³C NMR is most notable for the heavily shielded C5 carbon signal around 75-85

ppm, a definitive indicator of iodine substitution at that position. IR spectroscopy confirms the

presence of the triazole ring and aliphatic groups, while mass spectrometry validates the

molecular weight and reveals characteristic fragmentation patterns, including the loss of N₂.

This comprehensive guide serves as an authoritative reference for the identification and

characterization of this valuable synthetic intermediate, ensuring high fidelity in its application

for the development of novel chemical entities in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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